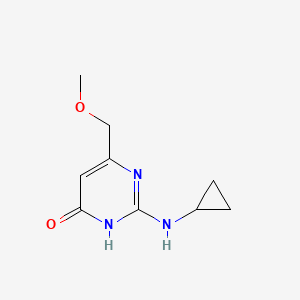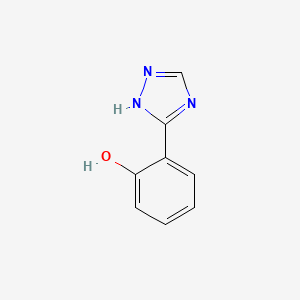
2-(4H-1,2,4-triazol-3-yl)phenol
説明
2-(4H-1,2,4-Triazol-3-yl)phenol is a chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .
Molecular Structure Analysis
The molecular structure of 2-(4H-1,2,4-triazol-3-yl)phenol consists of a phenol group attached to a 1,2,4-triazole ring . The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms .科学的研究の応用
Synthesis of Derivatives
Triazole compounds are known for their versatility in chemical synthesis. “2-(4H-1,2,4-triazol-3-yl)phenol” can be used as a precursor or intermediate in the synthesis of various derivatives. These derivatives can possess a wide range of biological activities, making them valuable in pharmaceutical research and development .
Anticancer Research
Triazole derivatives have shown potential in anticancer research. The triazole moiety can be modified to target different types of cancer cells, with researchers exploiting various positions on the triazole ring to synthesize compounds with anticancer effects .
Drug Discovery
The unique structure of triazoles, including “2-(4H-1,2,4-triazol-3-yl)phenol”, makes them suitable for drug discovery efforts. They can be used to create new drugs with specific pharmacological properties, such as increased potency or selectivity .
Organic Synthesis
In organic chemistry, triazoles are used as building blocks for constructing complex molecules. Their presence in a compound can influence the reactivity and stability of other functional groups, facilitating the creation of novel organic compounds .
Polymer Chemistry
Triazoles can be incorporated into polymers to enhance their properties. For example, they can improve thermal stability or add specific functionalities that are useful in materials science .
Supramolecular Chemistry
The triazole ring can participate in supramolecular interactions due to its ability to form hydrogen bonds. This makes “2-(4H-1,2,4-triazol-3-yl)phenol” a candidate for designing supramolecular assemblies with specific properties .
Bioconjugation and Chemical Biology
Triazoles are often used in bioconjugation strategies to attach biomolecules to various surfaces or to each other. This application is crucial in chemical biology for studying biological processes at the molecular level .
Fluorescent Imaging
Some triazole derivatives exhibit fluorescence, which can be utilized in imaging techniques. By attaching “2-(4H-1,2,4-triazol-3-yl)phenol” to biomolecules or materials, researchers can track and visualize biological events in real-time .
将来の方向性
The future directions for research on 2-(4H-1,2,4-triazol-3-yl)phenol and similar compounds could include further studies on their synthesis, structure, and biological activities . There is also potential for these compounds to be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
作用機序
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-3-yl)phenol are enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .
Mode of Action
The compound interacts with its targets through a process of molecular hybridization . This involves integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of these antimycobacterial agents .
Biochemical Pathways
The affected biochemical pathway is the shikimate pathway, which is pivotal in the biosynthesis of aromatic compounds . The compound acts as a dual inhibitor, affecting both dehydroquinase and shikimate kinase enzymes . This results in the disruption of the shikimate pathway, thereby inhibiting the synthesis of essential aromatic compounds in the target organisms .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . The synthesized compounds exhibited promising activity against H37Rv strains of Mycobacterium tuberculosis . Some of the evaluated compounds exhibit minimum inhibitory concentration (MIC) values less than 1 μg/ml , indicating their potential as potent antimycobacterial agents.
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCCOBUMDDPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91983-44-7 | |
| Record name | 2-(4H-1,2,4-triazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





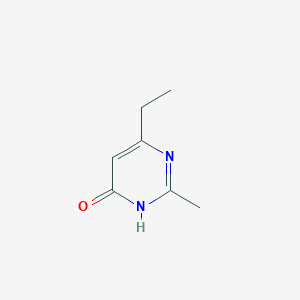


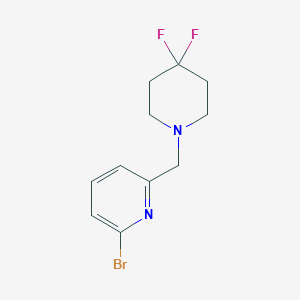
![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)

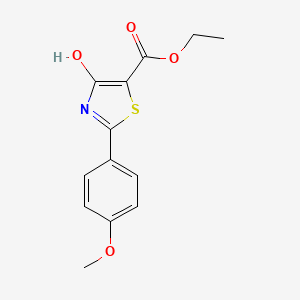

![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)

